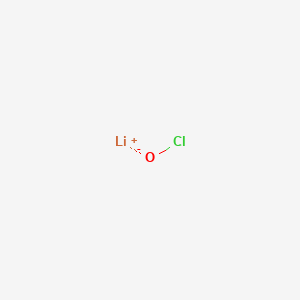

Lithium hypochlorite

Description

Properties

IUPAC Name |

lithium;hypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClO.Li/c1-2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXVCCOAQYNXNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiClO, ClLiO | |

| Record name | lithium hypochlorite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_hypochlorite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034688 | |

| Record name | Lithium hypochlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with an odor of chlorine; [CAMEO] | |

| Record name | Lithium hypochlorite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13840-33-0 | |

| Record name | Lithium hypochlorite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013840330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypochlorous acid, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium hypochlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium hypochlorite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM HYPOCHLORITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTN55M2443 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Lithium Hypochlorite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium hypochlorite (LiOCl) is an inorganic salt of hypochlorous acid. Commercially available as a white, granular solid, it is recognized for its potent oxidizing capabilities.[1] While its primary application has been in sanitation and as a disinfectant, particularly for swimming pools, its reactivity profile makes it a subject of interest for various chemical transformations.[1][2] Due to the increasing demand for lithium in other sectors, its large-scale production for sanitation has diminished, making it a more specialized chemical.[2][3] This guide provides a comprehensive overview of the chemical properties, reactivity, and handling protocols for this compound, intended for a technical audience in research and development.

Chemical and Physical Properties

This compound is a colorless, crystalline compound with a distinct chlorine-like odor.[2] It is the lithium salt of hypochlorous acid and is comprised of lithium cations (Li⁺) and hypochlorite anions (OCl⁻).[2] It is commercially available in granular or powdered form.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | LiOCl | [2] |

| Molecular Weight | 58.393 g/mol | [4][5] |

| Appearance | White, granular crystalline solid | [1][6] |

| Odor | Chlorine-like | [7] |

| Density | 0.531 g/cm³ (at 20 °C) | [2] |

| Melting Point | 135 °C (275 °F; 408 K) - Decomposes | [2][7] |

| Boiling Point | 1,336 °C (2,437 °F; 1,609 K) | [2] |

| Solubility in Water | Soluble; 430 g/L (43% by wt.) at 20-25 °C | [7][8] |

| pH | ~11.0 (1% solution); 11.6 - 12.0 (10% solution) | [7][8] |

| Available Chlorine | Commercial grades typically contain ~35% | [1] |

Synthesis and Manufacturing

The commercial synthesis of this compound has evolved to improve purity and yield. Early methods involved the chlorination of lithium hydroxide, which often resulted in a product with significant impurities like chlorates, carbonates, and various chlorides.[9] A more refined and now patented method involves the reaction of a concentrated hypochlorous acid solution with an aqueous slurry of lithium hydroxide. This process allows for the production of a highly pure solid this compound product.[2][6][8]

Experimental Protocol: Synthesis from Hypochlorous Acid and Lithium Hydroxide

This protocol is adapted from patented industrial processes.[2][6][7]

Objective: To synthesize high-purity solid this compound.

Reactants:

-

Aqueous hypochlorous acid (HOCl) solution (≥ 35% by weight)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Deionized water

Procedure:

-

Preparation of Lithium Hydroxide Slurry: Prepare an aqueous slurry of lithium hydroxide (e.g., 20% by weight) by suspending lithium hydroxide monohydrate in deionized water in a suitable reaction vessel.

-

Cooling: Cool the slurry to a temperature between 0 °C and 5 °C using an ice bath or a refrigerated circulator. The reaction is exothermic, and maintaining a low temperature is critical to minimize the formation of chlorate impurities.

-

Reaction: Slowly add the concentrated hypochlorous acid solution to the stirred lithium hydroxide slurry. The molar ratio of LiOH to HOCl should be maintained at approximately 1:1.[6]

-

Temperature Control: Throughout the addition of hypochlorous acid, vigorously stir the mixture and maintain the reaction temperature below 20 °C, preferably between 5 °C and 10 °C.[7]

-

Monitoring: Monitor the excess alkalinity of the reaction mixture. Continue the addition of HOCl until the LiOH is completely converted to LiOCl, indicated by a decrease in excess alkalinity to approximately 1% or less.[6][7]

-

Isolation (Option A - Spray Drying): The resulting this compound solution can be directly spray-dried. An inlet temperature ranging from 120 °C to 260 °C is used to produce a solid product containing at least 55% LiOCl by weight.[2][6]

-

Isolation (Option B - Crystallization and Drying):

-

Concentrate the this compound solution by evaporation at a temperature between 30 °C and 60 °C under subatmospheric pressure to form a paste.[2]

-

Alternatively, cool the solution to between 0 °C and -20 °C to induce crystallization.[7]

-

Separate the this compound crystals from the mother liquor via filtration or centrifugation.

-

Dry the resulting cake at a controlled temperature (e.g., 83 °C) to yield a final product that is a mixture of anhydrous and hydrated this compound.[9]

-

Diagram: Synthesis Process Flow

Caption: Synthesis of this compound via the Hypochlorous Acid Route.

Chemical Reactivity and Incompatibilities

This compound is a powerful oxidizing agent. Its reactivity is primarily driven by the hypochlorite ion, which can participate in oxidation, chlorination, and decomposition reactions.

Decomposition

This compound decomposes upon heating or exposure to moisture.[8][10] The thermal decomposition begins at its melting point (135 °C), releasing oxygen and toxic chlorine gases.[7][11] In the presence of water, it slowly decomposes, also evolving chlorine.[12]

Diagram: Decomposition Pathways

Caption: Thermal and Aqueous Decomposition of this compound.

Reaction with Acids

Contact with acids causes a vigorous reaction that liberates toxic chlorine gas.[1][8] The reaction with hydrochloric acid, for instance, proceeds rapidly to produce chlorine.[8] This reactivity underscores the importance of avoiding contact with acidic materials during storage and handling.

LiOCl(s) + 2 HCl(aq) → LiCl(aq) + H₂O(l) + Cl₂(g)

Reactivity with Other Substances

This compound is incompatible with a wide range of materials.[7][8] Mixing with incompatible substances can initiate hazardous decomposition, leading to fire or explosion.[8]

-

Organic Compounds & Combustibles: Incompatible with organic materials, wood, paper, and oils. As a strong oxidizer, it can ignite or cause fires upon contact with combustible materials.[7][12]

-

Reducing Agents: Reacts vigorously with reducing agents.

-

Ammonia, Urea, and Amines: Forms highly explosive nitrogen trichloride (NCl₃) upon contact with ammonia or urea.[1][12] It can also form reactive and toxic chloramines with amines.[8]

-

Metals and Metal Oxides: Incompatible with metals such as aluminum, iron, lead, magnesium, and zinc.[8] Metal oxides can catalyze its decomposition.[8]

-

Other Chlorinating Agents: Forms potentially explosive mixtures with cyanurates, including dichloroisocyanuric acid and trichloroisocyanuric acid.[8]

Diagram: Reactivity and Incompatibility Map

Caption: Summary of this compound's Hazardous Reactivities.

Toxicological Data

This compound is corrosive and poses significant health risks upon exposure.[6][13] It can cause severe skin burns, irreversible eye damage, and respiratory irritation.[8][13] Ingestion may be fatal.[13]

Table 2: Acute Toxicity Data

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 500 - 555 mg/kg | [2][14][15] |

| LD₅₀ | Rabbit | Dermal | 8100 mg/kg | [14] |

| LC₅₀ (96 hr) | Rainbow Trout | Aquatic | 0.69 mg/L | [7] |

| LC₅₀ (96 hr) | Bluegill | Aquatic | 0.97 mg/L | [7] |

| LC₅₀ (48 hr) | Daphnia | Aquatic | 0.37 µg/L | [7] |

Safe Handling and Storage

Proper handling and storage procedures are essential to mitigate the risks associated with this compound's reactivity and toxicity.

Experimental Protocol: Safe Handling Workflow

Objective: To outline a standard operating procedure for the safe laboratory use of solid this compound.

1. Personal Protective Equipment (PPE):

-

Wear chemical safety goggles or a face shield.[13]

-

Wear protective gloves (e.g., rubber) and a lab coat or chemical-resistant apron.[13]

-

If dust formation is likely, use a full-face particle respirator (N100 or P3 type).[8]

2. Engineering Controls:

-

Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[8][16]

3. Handling Procedure:

-

Use only clean, dry utensils (e.g., spatulas, scoops) for handling. Contamination can lead to violent reactions.[8]

-

Avoid formation of dust.[8]

-

When preparing solutions, always add the this compound product to the water , never the other way around, to avoid a violent reaction and splashing.[8]

-

Do not mix with any other chemicals unless it is a validated experimental procedure.[8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8]

4. Storage:

-

Keep in a cool, dry, well-ventilated place, away from direct sunlight and moisture.[11][13]

-

Store away from incompatible materials, especially acids, organic compounds, and combustible materials.[7]

5. Spill & Disposal:

-

In case of a spill, keep combustibles away. With a clean shovel, place the material into a clean, dry, loosely covered container for disposal.[7][12]

-

Do not wash spills into drains.[7]

-

Dispose of waste as hazardous material through a qualified waste disposal facility, in accordance with local, state, and federal regulations.[8]

Diagram: Safe Handling Workflow

Caption: Logical Workflow for Safe Laboratory Handling of LiOCl.

Conclusion

This compound is a highly reactive oxidizing agent with well-defined, albeit hazardous, chemical properties. Its synthesis has been optimized to produce high-purity material, and its reactivity profile necessitates stringent safety protocols. For the research scientist, a thorough understanding of its incompatibilities and decomposition pathways is critical for its safe application in chemical synthesis and other developmental work. The data and protocols presented in this guide serve as a foundational resource for the responsible handling and utilization of this compound in a professional laboratory setting.

References

- 1. books.google.cn [books.google.cn]

- 2. US5028408A - Process for the production of this compound - Google Patents [patents.google.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. WO1991013025A1 - Process for the production of this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. EP0517782A4 - Process for the production of this compound - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US5102648A - Process for the production of lithium hypochloride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. This compound MIXTURE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Hypochlorous acid - Wikipedia [en.wikipedia.org]

- 14. saltworkstech.com [saltworkstech.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Lithium Hypochlorite (CAS 13840-33-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium hypochlorite (CAS number: 13840-33-0), with the chemical formula LiOCl, is the lithium salt of hypochlorous acid.[1] It is a colorless to white crystalline solid known for its disinfectant and oxidizing properties.[2] While primarily used for water treatment, particularly in swimming pools, and as a bleaching agent, its chemical reactivity also lends itself to applications in organic synthesis.[1][3] This technical guide provides a comprehensive overview of the experimental data available for this compound, including its physicochemical properties, synthesis and purification protocols, analytical methods for its quantification, and its mechanism of action as a disinfectant.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound based on available literature and safety data sheets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | ClLiO | [3] |

| Molecular Weight | 58.39 g/mol | [1] |

| Appearance | Colorless or white crystalline solid/granular solid | [1][2] |

| Odor | Chlorine-like | [1] |

| Melting Point | 135 °C (decomposes) | [1] |

| Boiling Point | 1,336 °C | [1] |

| Density | 0.531 g/cm³ (at 20 °C) | [1] |

| Solubility in Water | Soluble | [1] |

| Autoignition Temperature | > 180 °C | [1] |

Table 2: Toxicological Data for this compound

| Test | Result | Species | Reference(s) |

| Acute Oral Toxicity (LD50) | 500 mg/kg | Rat | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and quantitative analysis of this compound are provided below.

I. Synthesis of this compound

Principle: this compound can be synthesized by reacting an aqueous solution of hypochlorous acid (HOCl) with a slurry of lithium hydroxide (LiOH). The reaction is typically carried out at low temperatures to minimize the formation of byproducts such as lithium chlorate and lithium chloride.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Preparation of Lithium Hydroxide Slurry: Prepare a 20% (w/w) aqueous slurry of lithium hydroxide (LiOH·H₂O).

-

Cooling: Cool the lithium hydroxide slurry to approximately 0 °C in a reaction vessel equipped with a stirrer.

-

Reaction: Slowly add a concentrated aqueous solution of hypochlorous acid (e.g., 43.7% by weight HOCl) to the cooled and stirred LiOH slurry.

-

Temperature Control: Maintain the reaction temperature below 20 °C throughout the addition of hypochlorous acid.

-

Monitoring: Monitor the excess alkalinity of the solution. Continue the addition of HOCl until the excess alkalinity reaches approximately one percent.

-

Further Addition: If necessary, introduce additional solid LiOH·H₂O to the solution and continue the addition of HOCl at a temperature below 20 °C until the LiOH is completely converted to LiOCl.

-

Product: The resulting product is an aqueous solution of this compound with a concentration of approximately 15% to 40% by weight.

II. Purification of this compound

Principle: The aqueous solution of this compound obtained from the synthesis can be purified by crystallization. Cooling the solution to subzero temperatures induces the formation of this compound crystals, which can then be separated from the mother liquor containing impurities.

Experimental Workflow for Purification

References

In-Depth Technical Guide: Stability and Decomposition Pathways of Lithium Hypochlorite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium hypochlorite (LiOCl) is a significant chemical compound utilized primarily for its disinfectant and oxidizing properties. A comprehensive understanding of its stability and the various pathways through which it decomposes is critical for its safe handling, storage, and effective application. This technical guide provides an in-depth analysis of the stability of this compound and delineates its primary decomposition pathways, including thermal, photochemical, and impurity-driven degradation. Quantitative data from various studies are summarized, and detailed experimental protocols for the analysis of its decomposition are provided. Furthermore, this guide employs Graphviz (DOT language) to visually represent the complex relationships and pathways discussed, offering a clear and concise reference for researchers and professionals in related fields.

Introduction to this compound

This compound is the lithium salt of hypochlorous acid. It is a white, granular solid that is soluble in water.[1] Its primary commercial application has been as a disinfectant for swimming pools and in some water treatment scenarios.[1] Compared to other common chlorine-based disinfectants like calcium hypochlorite, this compound dissolves more rapidly and does not introduce calcium ions into the water, which can contribute to hardness.

However, a significant drawback of this compound is its inherent instability, particularly in aqueous solutions and when exposed to heat or sunlight. This instability leads to a gradual loss of active chlorine content, reducing its efficacy as a disinfectant and leading to the formation of various decomposition products. The increasing demand for lithium in other applications, such as batteries, has also impacted its availability and cost for use as a disinfectant.

Stability of this compound

The stability of this compound is influenced by several factors, both in its solid form and in aqueous solutions.

Solid-State Stability

Solid this compound is more stable than its aqueous solution but is still susceptible to decomposition, particularly at elevated temperatures. The melting point of this compound is approximately 135°C, and decomposition is reported to occur upon heating above this temperature, releasing oxygen and chlorine gases.[2] Proper storage in a cool, dry place, away from heat and direct sunlight, is crucial to maintain its stability and extend its shelf life.[3]

Aqueous Solution Stability

In aqueous solutions, the stability of this compound is significantly influenced by:

-

pH: The pH of the solution is a critical factor. Hypochlorite solutions are most stable in the pH range of 11 to 13.[2] Below pH 11, the equilibrium between hypochlorite (OCl⁻) and hypochlorous acid (HOCl) shifts towards the less stable hypochlorous acid, accelerating decomposition.

-

Temperature: Higher temperatures increase the rate of decomposition of hypochlorite solutions.

-

Light Exposure: Ultraviolet (UV) radiation from sunlight can significantly accelerate the decomposition of hypochlorite solutions. This is a major reason for the loss of chlorine in outdoor swimming pools treated with unstabilized chlorine products like this compound.

-

Presence of Impurities: Transition metal ions, such as copper, nickel, and cobalt, can act as catalysts, significantly accelerating the decomposition of hypochlorite.[4][5]

Decomposition Pathways of this compound

The decomposition of this compound can proceed through several pathways, leading to different end products. The primary pathways are disproportionation to chlorate and chloride, and decomposition to oxygen and chloride.

Disproportionation to Chlorate and Chloride

This is a major decomposition pathway for hypochlorite in aqueous solutions. The overall reaction is:

3LiOCl → 2LiCl + LiClO₃ (Lithium Chloride and Lithium Chlorate)

This reaction is understood to proceed in a two-step mechanism, particularly in neutral or slightly acidic solutions, which is analogous to the decomposition of sodium hypochlorite:

-

Slow step: A bimolecular reaction between two hypochlorite ions to form chlorite (ClO₂⁻) and chloride (Cl⁻) ions.

-

Fast step: The newly formed chlorite ion then rapidly reacts with another hypochlorite ion to produce chlorate (ClO₃⁻) and chloride (Cl⁻) ions.

The rate of this decomposition pathway is influenced by temperature and the ionic strength of the solution.

Decomposition to Oxygen and Chloride

Another significant decomposition pathway, especially in the presence of catalysts or upon heating, results in the evolution of oxygen gas. The overall reaction is:

2LiOCl → 2LiCl + O₂

This reaction is strongly catalyzed by certain metal oxides, such as those of cobalt, nickel, and copper.[5] The uncatalyzed decomposition to oxygen is generally slower than the disproportionation to chlorate.

Photochemical Decomposition

Exposure to sunlight, particularly UV radiation, leads to the photochemical decomposition of hypochlorite. This process generates highly reactive radical species, which can then participate in further reactions, ultimately leading to the loss of active chlorine and the formation of chloride ions and oxygen.

Quantitative Data on Stability and Decomposition

While specific kinetic data for this compound is scarce in publicly available literature, studies on sodium hypochlorite provide valuable insights that are largely applicable.

| Parameter | Condition | Observation | Reference |

| Solid this compound Stability | 45°C for 30 days | 2.7% loss of active chlorine | Patent Data |

| Aqueous Hypochlorite Decomposition | pH 9-14, 15-55°C | Rate of chlorate formation is 8.7 times faster than oxygen formation. | [6] |

| Aqueous Hypochlorite Decomposition | pH < 11 | Accelerated decomposition due to formation of hypochlorous acid. | [2] |

| Thermal Decomposition (Solid) | > 135°C | Decomposes to release oxygen and chlorine gases. | [2] |

Experimental Protocols

Protocol for Monitoring Aqueous Hypochlorite Decomposition

This protocol outlines a general procedure for studying the decomposition of this compound in an aqueous solution.

Objective: To determine the rate of decomposition of this compound and identify the major decomposition products under specific conditions (e.g., temperature, pH, light exposure).

Materials:

-

This compound

-

Deionized water

-

pH buffer solutions

-

Reaction vessel (e.g., temperature-controlled beaker or flask)

-

Stirring plate and stir bar

-

UV-Vis Spectrophotometer

-

Ion Chromatograph (IC) with a conductivity detector

-

Standard solutions of hypochlorite, chloride, chlorite, and chlorate

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration in deionized water. The pH of the solution should be adjusted and maintained at the desired level using a suitable buffer.

-

Reaction Setup: Place a known volume of the this compound solution into the reaction vessel. If studying thermal decomposition, the vessel should be placed in a temperature-controlled bath. For photochemical studies, a suitable light source (e.g., a UV lamp) should be used.

-

Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

-

Analysis:

-

Hypochlorite Concentration: Immediately analyze the concentration of hypochlorite using UV-Vis spectrophotometry. The hypochlorite ion (OCl⁻) has a characteristic absorption maximum at approximately 292 nm.[7][8] The concentration can be determined using a pre-established calibration curve.

-

Anion Analysis: Analyze the concentrations of chloride (Cl⁻), chlorite (ClO₂⁻), and chlorate (ClO₃⁻) in the collected samples using ion chromatography. An appropriate eluent and column must be used to achieve good separation of these anions.

-

-

Data Analysis: Plot the concentration of this compound and the decomposition products as a function of time. From these plots, the rate of decomposition and the rates of formation of the products can be determined.

Protocol for Thermal Analysis of Solid this compound

Objective: To determine the thermal stability and decomposition profile of solid this compound.

Materials:

-

Solid this compound

-

Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC)

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of solid this compound into the TGA-DSC sample pan.

-

Instrument Setup: Set the desired temperature program. A typical program would involve heating the sample from ambient temperature to a temperature above its decomposition point (e.g., 200°C) at a constant heating rate (e.g., 10°C/min). The experiment should be conducted under a continuous flow of an inert gas to remove any evolved gases.

-

Data Acquisition: Record the mass loss (TGA) and the heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

The TGA curve will show the temperature at which decomposition begins and the total mass loss associated with the decomposition.

-

The DSC curve will indicate whether the decomposition process is exothermic or endothermic and will show the temperature of any phase transitions (e.g., melting).

-

Visualization of Pathways and Workflows

Decomposition Pathways of Aqueous this compound

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. diva-portal.org [diva-portal.org]

- 4. Hypochlorite Ion Decomposition: Effects of Temperature, Ionic Strength, and Chloride Ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. GT Digital Repository [repository.gatech.edu]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of Sodium Hypochlorite in Disinfectants | PerkinElmer [perkinelmer.com]

The Role of Lithium Hypochlorite in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium hypochlorite (LiOCl) is emerging as a versatile and effective reagent in modern organic synthesis. This technical guide provides an in-depth exploration of the reaction mechanisms of this compound with a variety of organic functional groups, including alkenes, alkynes, alcohols, aldehydes, ketones, aromatic systems, and nitrogen-containing compounds. Drawing from a comprehensive review of the scientific literature, this document details the mechanistic pathways, provides quantitative data on reaction outcomes, and outlines detailed experimental protocols for key transformations. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the practical application of this compound in the synthesis of complex organic molecules.

Introduction

This compound is a chemical compound with the formula LiOCl. It is the lithium salt of hypochlorous acid and is known for its properties as a disinfectant and bleaching agent.[1][2] In the realm of organic chemistry, this compound offers a reactive source of electrophilic chlorine and serves as a potent oxidizing agent. Its reactions with organic compounds are diverse, leading to a range of valuable transformations. This guide will systematically explore the reaction mechanisms and synthetic utility of this compound with major classes of organic compounds.

Reactions with Alkenes

This compound reacts with alkenes primarily through two main pathways: epoxidation and chlorohydrin formation. The specific outcome is often dependent on the reaction conditions and the presence of catalysts.

Epoxidation of Alkenes

The epoxidation of alkenes using this compound provides a route to the synthesis of epoxides, which are valuable intermediates in organic synthesis. This transformation is often carried out in the presence of a catalyst.

Mechanism: The epoxidation of alkenes with this compound, particularly when catalyzed by transition metal complexes like manganese(III) tetraarylporphyrins, is proposed to proceed via the formation of a high-valent metal-oxo species. This reactive intermediate then transfers an oxygen atom to the double bond of the alkene. The rate-determining step is often the formation of the active metal-oxo species from the reaction of the catalyst with the hypochlorite.[3]

Experimental Protocol: Catalytic Epoxidation of an Alkene

A general procedure for the catalytic epoxidation of an alkene using a manganese(III) porphyrin catalyst and sodium hypochlorite (which can be adapted for this compound) is as follows:

-

Catalyst Preparation: Prepare a solution of the manganese(III) tetraarylporphyrin catalyst, the alkene substrate, and an axial ligand (e.g., 4-picoline) in an organic solvent such as dichloromethane.

-

Reaction Setup: The reaction is typically carried out in a two-phase system, with the organic layer containing the catalyst and substrate, and an aqueous phase containing the hypochlorite oxidant. A phase-transfer catalyst can be employed to facilitate the transfer of the hypochlorite anion into the organic phase.

-

Reaction Execution: The aqueous hypochlorite solution is added to the stirred organic solution. The pH of the aqueous phase can be adjusted to optimize the reaction rate.

-

Monitoring and Workup: The reaction progress is monitored by techniques such as TLC or GC. Upon completion, the organic layer is separated, washed, dried, and the solvent is removed to yield the crude epoxide, which can be further purified by chromatography.[3]

Quantitative Data:

The following table summarizes the comparative data for the epoxidation of various alkenes using this compound in the presence of a Fe3O4@Ag-CTAB catalyst in an aqueous medium.[4][5]

| Alkene Substrate | Product | Time (h) | Yield (%) |

| Styrene | Styrene oxide | 2 | 95 |

| α-Methylstyrene | α-Methylstyrene oxide | 2.5 | 92 |

| 4-Chlorostyrene | 4-Chlorostyrene oxide | 3 | 90 |

| Cyclohexene | Cyclohexene oxide | 2 | 93 |

Chlorohydrin Formation

The reaction of alkenes with hypochlorous acid (HOCl), which can be generated from this compound in acidic conditions, leads to the formation of chlorohydrins.

Mechanism: The reaction proceeds through an electrophilic addition mechanism. The alkene's π-bond attacks the electrophilic chlorine of HOCl, forming a cyclic chloronium ion intermediate. Subsequent nucleophilic attack by water on one of the carbon atoms of the chloronium ion, following Markovnikov's rule (attack at the more substituted carbon), leads to the opening of the ring and the formation of the chlorohydrin.[6]

Experimental Protocol: Synthesis of a Chlorohydrin

A general laboratory procedure for the synthesis of a chlorohydrin from an alkene is as follows:

-

Reagent Preparation: Prepare an aqueous solution of this compound.

-

Reaction Setup: In a reaction flask, dissolve the alkene in a suitable solvent that is miscible with water, such as acetone or THF. Cool the solution in an ice bath.

-

Reaction Execution: Slowly add the aqueous this compound solution to the stirred alkene solution. Maintain the temperature below 10 °C. After the addition is complete, allow the reaction to stir for a specified time.

-

Workup: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to destroy any excess hypochlorite. Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure to obtain the crude chlorohydrin.

-

Purification: Purify the crude product by distillation or column chromatography.

Reactions with Alcohols

This compound is an effective oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.

Mechanism: The oxidation of alcohols by hypochlorite in the presence of acid is believed to proceed through the formation of an alkyl hypochlorite intermediate. In the first step, the alcohol is protonated, followed by nucleophilic attack of the hypochlorite ion to form the alkyl hypochlorite. A subsequent E2 elimination, where a base (such as water or another alcohol molecule) removes the α-proton and the chloride ion acts as the leaving group, leads to the formation of the carbonyl compound.[6]

Experimental Protocol: Oxidation of a Secondary Alcohol to a Ketone

The following is a general procedure for the oxidation of a secondary alcohol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the secondary alcohol in glacial acetic acid.

-

Addition of Oxidant: Slowly add an aqueous solution of this compound to the stirred alcohol solution. The temperature should be monitored and controlled, as the reaction is exothermic.

-

Reaction Monitoring: The progress of the reaction can be monitored by testing for the presence of excess oxidant using starch-iodide paper.

-

Quenching and Workup: Once the reaction is complete, quench any remaining oxidant by adding a reducing agent like sodium bisulfite. Neutralize the acetic acid with a base (e.g., sodium hydroxide).

-

Extraction and Purification: Extract the ketone product with an organic solvent. Wash the organic layer, dry it, and remove the solvent. The crude ketone can then be purified by distillation or chromatography.[7]

Quantitative Data:

The table below presents data for the oxidation of various alcohols to their corresponding carbonyl compounds using sodium hypochlorite adsorbed on montmorillonite K10, which provides an indication of the expected yields for similar reactions with this compound.[8]

| Alcohol Substrate | Product | Time (min) | Yield (%) |

| 4-Hydroxy-3-methoxybenzyl alcohol | Vanillin | 25 | 96 |

| 2,4,6-Trimethylbenzyl alcohol | 2,4,6-Trimethylbenzaldehyde | 30 | 93 |

| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 20 | 98 |

| 9-Fluorenol | 9-Fluorenone | 35 | 98 |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 20 | 95 |

| Cyclohexanol | Cyclohexanone | 30 | 97 |

| Cinnamyl alcohol | Cinnamaldehyde | 25 | 89 |

| Furfuryl alcohol | 2-Furaldehyde | 25 | 97 |

Reactions with Aldehydes and Ketones (Haloform Reaction)

Methyl ketones and compounds that can be oxidized to methyl ketones undergo the haloform reaction with this compound in the presence of a base to yield a carboxylate and a haloform.[4][9]

Mechanism: The haloform reaction proceeds in three main stages under basic conditions:

-

Enolate Formation and Halogenation: A hydroxide ion removes an acidic α-proton from the methyl ketone to form an enolate, which then attacks the electrophilic chlorine of the hypochlorite. This process is repeated until all three α-hydrogens on the methyl group are replaced by chlorine atoms, forming a trihalomethyl ketone.[3][10][11]

-

Nucleophilic Acyl Substitution: A hydroxide ion attacks the carbonyl carbon of the trihalomethyl ketone, leading to a tetrahedral intermediate.

-

Cleavage and Protonation: The intermediate collapses, expelling the relatively stable trihalomethyl anion as a leaving group and forming a carboxylic acid. The trihalomethyl anion is then protonated by the carboxylic acid or the solvent to give the haloform (e.g., chloroform).[10]

Experimental Protocol: Haloform Reaction of a Methyl Ketone

A general procedure for the haloform reaction is as follows:

-

Reaction Setup: Dissolve the methyl ketone in a suitable solvent like ethanol or methanol in a reaction flask.

-

Reagent Addition: Add an aqueous solution containing this compound and a base (e.g., lithium hydroxide). The reaction is often exothermic and may require cooling.

-

Reaction and Monitoring: Stir the reaction mixture until the reaction is complete, which can be monitored by TLC or GC.

-

Workup: Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Isolation and Purification: Collect the precipitated carboxylic acid by filtration, wash it with cold water, and dry it. The product can be further purified by recrystallization.[12][13]

Reactions with Aromatic Compounds

This compound can be used for the chlorination of activated aromatic compounds such as phenols and anilines. The regioselectivity of the chlorination is influenced by the directing effects of the substituents on the aromatic ring.

Chlorination of Phenols

Phenols are readily chlorinated by hypochlorite solutions. The reaction is typically fast and can lead to a mixture of mono-, di-, and tri-chlorinated products.

Mechanism: The chlorination of phenols is an electrophilic aromatic substitution reaction. The phenoxide ion, formed under basic conditions, is a highly activated nucleophile that attacks the electrophilic chlorine of hypochlorous acid (in equilibrium with hypochlorite). The substitution occurs predominantly at the ortho and para positions.[14][15]

Experimental Protocol: Chlorination of a Phenol

-

Reaction Setup: Dissolve the phenol in an aqueous alkaline solution (e.g., sodium or lithium hydroxide).

-

Reagent Addition: Slowly add an aqueous solution of this compound to the stirred phenol solution, maintaining a low temperature.

-

Reaction and Workup: After the reaction is complete, acidify the mixture to precipitate the chlorinated phenol products.

-

Isolation and Purification: Extract the products with an organic solvent, wash, dry, and concentrate. The individual chlorinated phenols can be separated by chromatography.[16]

Oxidation of Anilines

Anilines react with hypochlorite to give a complex mixture of products, including azo compounds and polymeric materials. The reaction pathway is highly dependent on the reaction conditions and the structure of the aniline.[17]

Reactions with Nitrogen-Containing Compounds

This compound can react with various nitrogen-containing functional groups, including amines and amides.

Reactions with Amines

Primary and secondary amines react with hypochlorites to form N-chloroamines. These compounds can be unstable.[18]

Mechanism: The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic chlorine of hypochlorous acid, followed by the loss of a proton to form the N-chloroamine.

Reactions with Amides

The reaction of hypochlorite with amides is generally slower than with amines. Under certain conditions, N-chloroamides can be formed.[18][19][20]

Reactions with Alkynes and Nitro Compounds

Reactions with Alkynes

The reactivity of alkynes with hypochlorites is less documented than that of alkenes. In general, alkynes are less reactive towards electrophilic addition than alkenes.[21][22][23][24] Plausible reactions could involve the formation of dichloroketones or chloroalkynes, but specific examples with this compound are scarce in the literature.

Reactions with Nitroalkanes

Primary and secondary nitroalkanes possess acidic α-protons. In the presence of a base, they can form nitronate anions. The reaction of these nitronates with hypochlorite can lead to α-chloronitroalkanes. A study on the reaction of nitroethane with hypochlorite in a strong base showed a rate-determining attack of either hypochlorite on the nitronic acid or hypochlorous acid on the nitronate.[10][15]

Visualizations

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.

Caption: Catalytic cycle for alkene epoxidation.

Caption: Mechanism of chlorohydrin formation.

Caption: Experimental workflow for alcohol oxidation.

Caption: Mechanism of the haloform reaction.

Conclusion

This compound is a valuable reagent in organic synthesis, capable of effecting a range of important transformations. Its utility in the epoxidation of alkenes, oxidation of alcohols, and the haloform reaction of methyl ketones is well-established, although detailed quantitative data and protocols specifically for the lithium salt can be less common in the literature compared to its sodium and calcium counterparts. Further research into the reactions of this compound with other functional groups, such as alkynes and nitro compounds, will undoubtedly expand its synthetic applications. This guide provides a solid foundation for understanding and utilizing the chemistry of this compound, and it is hoped that it will inspire further exploration of this versatile reagent.

References

- 1. Oxidation of Organic Substrates with Sodium Hypochlorite (A Review) [ouci.dntb.gov.ua]

- 2. journals.iau.ir [journals.iau.ir]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. Hypochlorite - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. organic chemistry - Mechanism with hypohalite in haloform reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 13. youtube.com [youtube.com]

- 14. Sodium Hypochlorite [organic-chemistry.org]

- 15. Inverse kinetic dependence on hydroxide in the reaction of hypochlorite with nitroethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. Hypochlorite Salts - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Research Portal [openresearch.surrey.ac.uk]

- 18. 200 Years of Lithium and 100 Years of Organolithium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. m.youtube.com [m.youtube.com]

- 23. Alkyne Reactivity [www2.chemistry.msu.edu]

- 24. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of Lithium Hypochlorite: A Technical Guide

Abstract

Lithium hypochlorite (LiOCl) is a significant compound utilized as a disinfectant and in various chemical syntheses. A thorough understanding of its structural and electronic properties is crucial for optimizing its applications and ensuring its stability and efficacy. Spectroscopic techniques provide a powerful suite of tools for the detailed characterization of LiOCl. This technical guide offers an in-depth exploration of the spectroscopic analysis of this compound, drawing upon data from analogous alkali metal hypochlorites and lithium salts to present a comprehensive overview. This document provides detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in their analytical endeavors.

Introduction

This compound is a white, granular solid that is soluble in water.[1][2] Its primary application lies in its oxidizing properties, making it an effective bleaching agent and disinfectant.[1] The active species in aqueous solutions of this compound is the hypochlorite ion (OCl⁻), which exists in equilibrium with hypochlorous acid (HOCl). The position of this equilibrium is pH-dependent and significantly influences the compound's reactivity and stability.[3][4] Spectroscopic analysis is indispensable for characterizing the OCl⁻ ion, understanding its interaction with the lithium cation (Li⁺), and monitoring its degradation pathways.

This guide focuses on the application of several key spectroscopic techniques for the analysis of this compound:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: For the quantification of hypochlorite and hypochlorous acid in solution.

-

Vibrational Spectroscopy (Raman and Infrared): For the characterization of the O-Cl bond and the study of intermolecular interactions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For probing the local chemical environment of the lithium nucleus.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for quantifying the concentration of hypochlorite and hypochlorous acid in aqueous solutions. The distinct electronic transitions of these species give rise to characteristic absorption bands.

Expected Spectral Characteristics

In aqueous solution, the hypochlorite ion (OCl⁻) exhibits a strong absorption maximum around 292 nm.[4][5] As the pH of the solution decreases, the equilibrium shifts towards the formation of hypochlorous acid (HOCl), which has an absorption maximum around 236 nm.[4] The presence of an isosbestic point around 254 nm indicates a direct equilibrium between these two species.[4]

Quantitative Data

| Species | Wavelength (λmax) | Molar Absorptivity (ε) | Reference(s) |

| Hypochlorite (OCl⁻) | ~292 nm | ~350 M⁻¹cm⁻¹ | [4][5] |

| Hypochlorous Acid (HOCl) | ~236 nm | ~100 M⁻¹cm⁻¹ | [4] |

Experimental Protocol: UV-Vis Analysis of Aqueous this compound

Objective: To determine the concentration of hypochlorite and hypochlorous acid in a this compound solution.

Materials:

-

This compound sample

-

Deionized water

-

pH buffer solutions (pH 4-10)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known approximate concentration in deionized water.

-

Create a series of dilutions from the stock solution.

-

For pH-dependent studies, buffer the diluted solutions to the desired pH values.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Set the wavelength range to scan from 200 nm to 400 nm.

-

-

Measurement:

-

Use the corresponding buffer solution or deionized water as a blank to zero the instrument.

-

Record the absorbance spectra of the prepared this compound solutions.

-

-

Data Analysis:

-

Identify the absorbance maxima at ~292 nm (OCl⁻) and ~236 nm (HOCl).

-

Use the Beer-Lambert law (A = εbc) to calculate the concentration of each species, where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration.

-

Vibrational Spectroscopy: Raman and Infrared (IR)

Vibrational spectroscopy probes the molecular vibrations of a sample, providing insights into its chemical structure and bonding. For this compound, the primary focus is on the stretching vibration of the O-Cl bond.

Expected Spectral Characteristics

The hypochlorite ion (OCl⁻) is expected to exhibit a characteristic stretching frequency. Based on studies of sodium hypochlorite, this vibrational mode is observed in the Raman spectrum at approximately 713-720 cm⁻¹.[3][6] In the solid state, this band may shift due to crystal lattice effects. Infrared spectroscopy can also be used to identify the O-Cl bond, with an expected absorption in a similar region. One source mentions an IR absorption for the O-Cl bond in aqueous sodium hypochlorite solution at a wavelength of 140.25 µm, which corresponds to approximately 71.3 cm⁻¹; however, this value seems unusually low and may be a misinterpretation, as other sources point to the ~700 cm⁻¹ region.[2]

Quantitative Data

| Vibrational Mode | Raman Shift (cm⁻¹) | Infrared Absorption (cm⁻¹) | Reference(s) |

| O-Cl Stretch | ~713 - 720 | ~710 - 730 (inferred) | [3][6] |

Experimental Protocol: Raman Spectroscopy of this compound

Objective: To identify the characteristic O-Cl stretching vibration in a this compound sample.

Materials:

-

Solid this compound or an aqueous solution

-

Raman spectrometer with laser excitation (e.g., 532 nm or 785 nm)

-

Microscope slide or quartz cuvette

-

Appropriate safety goggles for laser use

Procedure:

-

Sample Preparation:

-

For solid samples, a small amount of the powder can be placed directly on a microscope slide.

-

For aqueous solutions, the sample can be placed in a quartz cuvette.

-

-

Instrument Setup:

-

Turn on the Raman spectrometer and laser source.

-

Select the appropriate laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

-

Measurement:

-

Focus the laser on the sample.

-

Acquire the Raman spectrum over a range that includes the expected 700-750 cm⁻¹ region.

-

-

Data Analysis:

-

Identify the peak corresponding to the O-Cl stretching vibration.

-

Note any shifts in the peak position that may indicate changes in the chemical environment or physical state.

-

Experimental Protocol: Infrared (IR) Spectroscopy of Solid this compound

Objective: To obtain the infrared absorption spectrum of solid this compound.

Materials:

-

Solid this compound

-

Potassium bromide (KBr) or cesium iodide (CsI) (IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder to remove any moisture.

-

Grind a small amount of the this compound sample (1-2 mg) with approximately 200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

-

Measurement:

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample.

-

-

Data Analysis:

-

Identify the absorption band corresponding to the O-Cl stretching vibration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for investigating the local chemical environment of specific nuclei. For this compound, ⁷Li NMR can provide information about the solvation and ionic interactions of the lithium cation.

Expected Spectral Characteristics

Lithium has two NMR-active nuclei, ⁶Li and ⁷Li. ⁷Li is more commonly used due to its higher natural abundance and sensitivity.[7] In aqueous solutions, the ⁷Li chemical shift is sensitive to the concentration of the lithium salt and the nature of the anion.[8] For aqueous solutions of lithium salts, a single resonance is typically observed due to the rapid exchange of water molecules in the hydration shell of the Li⁺ ion.[9] The chemical shift is generally referenced to a standard such as 1 M LiCl in D₂O.[10]

Quantitative Data

| Nucleus | Chemical Shift Range (ppm) | Reference Compound | Reference(s) |

| ⁷Li | -9 to +3 | 1 M LiCl in D₂O | [10] |

Experimental Protocol: ⁷Li NMR Spectroscopy of this compound

Objective: To characterize the ⁷Li NMR spectrum of this compound in an aqueous solution.

Materials:

-

This compound sample

-

Deuterium oxide (D₂O)

-

NMR spectrometer equipped for ⁷Li detection

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Dissolve a known amount of this compound in D₂O to prepare a solution of the desired concentration.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Tune the NMR probe to the ⁷Li frequency.

-

Set appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay.

-

-

Measurement:

-

Acquire the ⁷Li NMR spectrum.

-

-

Data Analysis:

-

Reference the spectrum to an external standard (e.g., 1 M LiCl in D₂O).

-

Analyze the chemical shift and linewidth of the ⁷Li resonance to gain insights into the lithium ion's environment.

-

Visualized Workflows

General Spectroscopic Analysis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Sodium hypochlorite - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Elucidation of composition of chlorine compounds in acidic sodium chlorite solution using ion chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. helmscientific.com [helmscientific.com]

- 7. (Li) Lithium NMR [chem.ch.huji.ac.il]

- 8. The 7Li n.m.r. spectra of aqueous lithium halide solutions - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 9. Lithium-7 qNMR as a method to quantify lithium content in brines using benchtop NMR - Analyst (RSC Publishing) DOI:10.1039/D0AN02088E [pubs.rsc.org]

- 10. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]

An In-depth Technical Guide to the Hygroscopicity of Crystalline Lithium Hypochlorite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Lithium hypochlorite is the lithium salt of hypochlorous acid and is commercially available as a white, granular solid.[1] Its efficacy as a sanitizing agent is well-established. However, like many inorganic salts, its stability and performance are intrinsically linked to its interaction with atmospheric moisture. The tendency of a substance to absorb moisture from the air is known as hygroscopicity. This property is a critical parameter in the manufacturing, storage, and application of solid-state chemical compounds.

Qualitative evidence strongly suggests that crystalline this compound is hygroscopic. Safety Data Sheets (SDS) for the compound explicitly state to "Protect from moisture" and list "Contamination with moisture" as a condition to avoid.[] Furthermore, patents related to the production of this compound mention that minimizing impurities reduces the hygroscopicity of the product, which facilitates easier drying.[3][4] This implies that the pure substance itself has an inherent affinity for water. The presence of moisture can lead to chemical degradation, loss of available chlorine, and changes in physical properties.

This guide will delve into the known information regarding the hygroscopicity of this compound, provide standardized methods for its quantitative evaluation, and illustrate the key processes related to its synthesis and degradation.

Quantitative Data on Hygroscopicity

A thorough review of scientific literature and patents reveals a significant gap in publicly available quantitative data on the hygroscopicity of pure, crystalline this compound. Key metrics such as the Critical Relative Humidity (CRH), moisture sorption-desorption isotherms, and rates of moisture absorption under various conditions have not been formally published.

The CRH is the specific relative humidity at which a crystalline solid will start to absorb atmospheric moisture and deliquesce (dissolve). For comparison, the highly hygroscopic lithium chloride has a deliquescence relative humidity (DRH) of approximately 11% at standard conditions.[3]

While direct hygroscopicity data is absent, some related information has been noted in patent literature, which is presented in the table below.

| Parameter | Value | Source / Context |

| Critical Relative Humidity (CRH) | Data not available | Not found in public literature. |

| Moisture Sorption Isotherm | Data not available | Not found in public literature. |

| Rate of Moisture Absorption | Data not available | Not found in public literature. |

| Moisture Content post-drying | 12.2% | A specific batch of this compound cake dried at 83°C for 60 minutes, resulting in a product that was a mix of LiOCl·H₂O and anhydrous LiOCl.[4][5] |

The lack of data underscores the need for experimental determination of these parameters for crystalline this compound to ensure proper handling, formulation, and storage.

Impact of Moisture on Stability

The absorption of water by this compound is not merely a physical process; it initiates chemical degradation. Hypochlorites, in general, are known to be unstable, and their decomposition is accelerated by factors such as heat, light, and low pH.[6] Moisture can contribute to these degradation pathways.

The primary consequence of moisture contamination is the decomposition of the hypochlorite ion (OCl⁻), leading to a loss of "available chlorine," which is the active agent for disinfection. This decomposition can proceed through various pathways, including the formation of chlorate (ClO₃⁻) and chloride (Cl⁻) ions, with the release of oxygen.[7] The presence of water can facilitate these reactions and can also lower the pH of the microenvironment on the crystal surface, further accelerating decomposition.[6]

Below is a diagram illustrating the logical relationship between moisture exposure and the degradation of this compound.

Experimental Protocols for Hygroscopicity Determination

To address the gap in quantitative data, researchers can employ standard methods used for characterizing the hygroscopicity of inorganic salts and pharmaceuticals. The most common and powerful technique is Gravimetric Vapor Sorption (GVS), often referred to as Dynamic Vapor Sorption (DVS).

Dynamic Vapor Sorption (DVS) Method

Objective: To determine the moisture sorption-desorption isotherm and identify the Critical Relative Humidity (CRH) of crystalline this compound.

Principle: DVS is a gravimetric technique that measures the change in mass of a sample as it absorbs or desorbs a solvent by varying the vapor concentration surrounding the sample at a constant temperature.[8]

Methodology:

-

Sample Preparation: A small, accurately weighed amount (typically 5-15 mg) of crystalline this compound is placed into the sample pan of the DVS instrument.

-

Drying: The sample is initially dried under a stream of dry nitrogen gas (0% Relative Humidity, RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity of the gas stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant and monitors the sample's mass until equilibrium is reached (defined by a very small change in mass over time, e.g., dm/dt ≤ 0.002% min⁻¹).

-

Desorption Phase: After reaching the maximum RH, the process is reversed. The RH is decreased stepwise back to 0% RH, and the mass loss at each step is recorded at equilibrium.

-

Data Analysis: The change in mass at each RH step is calculated as a percentage of the initial dry mass. A plot of the equilibrium mass change (%) versus RH generates the moisture sorption-desorption isotherm. The CRH is identified as the RH at which a sharp increase in moisture uptake occurs.

The following diagram outlines the experimental workflow for DVS analysis.

Synthesis of Anhydrous Crystalline this compound

The production of stable, solid this compound with low hygroscopicity requires careful control of impurities and a robust drying process. Patents describe multi-step procedures to achieve a product with a high concentration of LiOCl and minimal water content.

The general process involves reacting a concentrated solution of hypochlorous acid (HOCl) with an aqueous slurry of lithium hydroxide (LiOH) to produce a solution of this compound.[4][9] This solution is then concentrated and dried to yield the final solid product.

The diagram below illustrates a typical workflow for the synthesis of solid this compound, emphasizing the drying stage, which is critical for minimizing residual moisture.

The drying step can be performed using various methods, such as spray drying, fluidized bed drying, or vacuum drying, to produce a solid product with a high assay of LiOCl and low moisture content.[3][5]

Conclusion

While crystalline this compound is qualitatively understood to be a hygroscopic substance, there is a notable absence of specific quantitative data in the scientific and technical literature. This guide has consolidated the available indirect evidence and provided a framework for its experimental investigation. The moisture-induced degradation of this compound, leading to a loss of efficacy, highlights the critical importance of understanding and controlling its interaction with water vapor. The detailed experimental protocol for Dynamic Vapor Sorption provides a clear pathway for researchers to generate the much-needed quantitative data, including sorption isotherms and the Critical Relative Humidity. Such data would be invaluable for optimizing the formulation, packaging, storage, and handling of this important chemical compound.

References

- 1. preprints.org [preprints.org]

- 3. EP0517782A4 - Process for the production of this compound - Google Patents [patents.google.com]

- 4. WO1991013025A1 - Process for the production of this compound - Google Patents [patents.google.com]

- 5. US5028408A - Process for the production of this compound - Google Patents [patents.google.com]

- 6. solenis.com [solenis.com]

- 7. hillbrothers.com [hillbrothers.com]

- 8. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Elusive Solubility of Lithium Hypochlorite in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium hypochlorite (LiOCl), a potent oxidizing agent, is widely recognized for its efficacy as a disinfectant and bleaching agent, primarily in aqueous systems.[1][2] Its application in non-aqueous, organic-based systems, which is of potential interest in various synthetic and formulation contexts, is severely limited by a lack of clear solubility data. This technical guide synthesizes the available information on the solubility of this compound in organic solvents, highlighting the significant challenges posed by its chemical reactivity that preclude straightforward solubility measurements and result in a scarcity of quantitative data.

Qualitative Solubility Profile: A Contradictory Landscape

The existing literature presents a conflicting and sparse picture of this compound's solubility in organic media. There is no consensus, and quantitative data is conspicuously absent. The available qualitative descriptions are summarized below.

Table 1: Qualitative Solubility Descriptions of this compound in Organic Solvents

| Solvent | Reported Solubility | Source Citation |

| Ethanol | Slightly soluble | [3] |

| General Organic Solvents | Soluble | [3] |

This discrepancy underscores the ambiguity surrounding the behavior of this compound in organic environments. The term "soluble" is not quantified and may be misleading, potentially referring to reactive decomposition rather than true dissolution.

The Overriding Challenge: Reactivity with Organic Solvents

The primary obstacle to determining and utilizing this compound in organic solvents is its high reactivity. As a strong oxidizing agent, this compound is incompatible with a wide range of organic compounds.[2][4][5]

Key reactivity concerns include:

-

Oxidation of Solvents: Alcohols, ketones, and other functionalized organic solvents are susceptible to oxidation by hypochlorite. For instance, patents describing the synthesis of this compound mention "alcohol extraction," but this process involves a chemical reaction to form an alkyl hypochlorite, not a simple dissolution.[6][7][8]

-

Ignition Hazard: this compound can ignite combustible materials, making its combination with flammable organic solvents inherently hazardous.[2][9]

-

Incompatibility: Safety data sheets explicitly list incompatibility with organic materials, reducing agents, and ammonia compounds.[5]

This pronounced reactivity means that in many cases, attempting to dissolve this compound in an organic solvent will likely lead to a chemical reaction and decomposition of both the solute and the solvent, rather than the formation of a stable solution.

Experimental Protocols: A Notable Absence

A thorough review of chemical literature, patents, and databases reveals a complete lack of standardized experimental protocols for determining the solubility of this compound in organic solvents. This absence is a direct consequence of the aforementioned reactivity. Standard solubility determination methods, such as gravimetric analysis after solvent evaporation or spectroscopic concentration measurements, are not feasible if the solute reacts with the solvent.

The logical workflow for assessing the solubility of a highly reactive substance like this compound would necessitate a preliminary stability assessment, which in itself is a significant experimental undertaking.

Comparison with Other Lithium Salts

To provide context, the solubility of other lithium salts, such as lithium chloride (LiCl), in organic solvents is well-documented. LiCl, being a much less reactive salt, exhibits significant solubility in polar organic solvents like alcohols and dimethylformamide.[10][11] This contrast highlights that the solubility behavior of lithium salts is highly dependent on the nature of the anion, with the hypochlorite anion's oxidizing power being the determining factor for LiOCl.

Conclusion

The solubility of this compound in organic solvents is not a well-defined property due to its inherent nature as a powerful oxidizing agent. The available information is sparse and contradictory, and no reliable quantitative data has been published. The significant potential for hazardous reactions with organic media has largely precluded detailed solubility studies. Therefore, for researchers, scientists, and drug development professionals, it is crucial to assume that this compound will be reactive rather than soluble in most organic solvents. Any attempt to use LiOCl in a non-aqueous system must be preceded by rigorous safety and reactivity assessments under controlled conditions. The focus should be on managing its reactivity rather than on achieving high solubility.

References

- 1. This compound | 13840-33-0 [chemicalbook.com]

- 2. This compound CAS#: 13840-33-0 [m.chemicalbook.com]

- 3. noburuchemicals.com [noburuchemicals.com]

- 4. landmarkaquatic.com [landmarkaquatic.com]

- 5. agentsales.com.au [agentsales.com.au]

- 6. EP0517782A4 - Process for the production of this compound - Google Patents [patents.google.com]

- 7. US5028408A - Process for the production of this compound - Google Patents [patents.google.com]

- 8. WO1991013025A1 - Process for the production of this compound - Google Patents [patents.google.com]

- 9. This compound MIXTURE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Lithium chloride (data page) - Wikipedia [en.wikipedia.org]

- 11. Lithium chloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermochemical Properties of Lithium Hypochlorite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium hypochlorite (LiOCl) is a solid, inorganic compound that has been utilized primarily as a disinfectant and a bleaching agent. Its efficacy stems from its ability to act as a potent oxidizing agent. A thorough understanding of its thermochemical properties is crucial for its safe handling, storage, and application, as well as for the development of new synthetic routes and potential applications. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, details on its synthesis, and a discussion of its decomposition pathways.

Thermochemical Data

Quantitative thermochemical data for solid or aqueous this compound is notably scarce in the peer-reviewed literature. The majority of available data pertains to the gaseous phase, which is less relevant for most practical applications. This section summarizes the available data and provides estimates where direct experimental values are unavailable.

Gas-Phase Thermochemical Data

The National Institute of Standards and Technology (NIST) provides comprehensive thermochemical data for gaseous this compound.[1][2][3] These data are primarily derived from theoretical calculations and are presented in the form of Shomate equation parameters, which can be used to calculate the heat capacity (C_p°), standard enthalpy (H°), and standard entropy (S°) at various temperatures.

Table 1: Shomate Equation Parameters for Gaseous this compound [1][2]

| Temperature Range (K) | A | B | C | D | E | F | G | H |

| 298.15 - 1100 | 30.95708 | 62.85874 | -55.98569 | 17.85949 | -0.199655 | -26.46129 | 276.3432 | -14.22602 |

| 1100 - 6000 | 57.86681 | 0.185447 | -0.037300 | 0.002569 | -2.526288 | -38.54535 | 315.8318 | -14.22602 |

-

Note: The parameters are for the Shomate equation:

-

Cp° = A + Bt + Ct^2 + D*t^3 + E/t^2

-

H° = H° - H°(298.15 K) = At + Bt^2/2 + Ct^3/3 + Dt^4/4 - E/t + F - H

-

S° = Aln(t) + Bt + Ct^2/2 + Dt^3/3 - E/(2*t^2) + G

-

where t = temperature (K) / 1000. C_p° is in J/mol*K and H° is in kJ/mol.

-

Table 2: Standard Thermochemical Properties of Gaseous this compound at 298.15 K [4]

| Property | Value | Units |

| Standard Enthalpy of Formation (Δ_f_H°) | -14.226 | kJ/mol |

| Standard Molar Entropy (S°) | 256.417 | J/mol·K |

| Standard Gibbs Free Energy of Formation (Δ_f_G°) | -18.167 | kJ/mol |

Solid and Aqueous Phase Thermochemical Data

The Active Thermochemical Tables (ATcT) provide a value for the standard enthalpy of formation of the aqueous hypochlorite ion.[5]

-

Δ_f_H°([ClO]⁻, aq) = -110.488 ± 0.076 kJ/mol [5]

The standard enthalpy of formation of the aqueous lithium ion is well-established:

-

Δ_f_H°(Li⁺, aq) = -278.49 kJ/mol

Assuming ideal solution behavior where the enthalpy of solution of this compound is the sum of the enthalpies of formation of its constituent ions in the aqueous phase, we can estimate the standard enthalpy of formation of aqueous this compound.

Table 3: Estimated Standard Enthalpy of Formation of Aqueous this compound at 298.15 K

| Species | Estimated Δ_f_H° (kJ/mol) |

| LiOCl (aq) | -388.98 |

-

Disclaimer: This is an estimated value based on the enthalpies of formation of the individual aqueous ions. The actual enthalpy of formation of aqueous this compound may differ due to ion-pairing and other solution effects. There is no readily available experimental data for the standard entropy or Gibbs free energy of formation for solid or aqueous this compound.

Experimental Protocols

Synthesis of this compound

Detailed experimental procedures for the synthesis of this compound are primarily found in the patent literature. The most common method involves the reaction of lithium hydroxide with hypochlorous acid.[6][7]

Reaction:

LiOH + HOCl → LiOCl + H₂O

-

An aqueous slurry of lithium hydroxide (e.g., 20%) is prepared and cooled to a temperature between 0°C and 20°C.

-

A concentrated aqueous solution of hypochlorous acid (e.g., >35% by weight) is added to the stirred lithium hydroxide slurry while maintaining the low temperature.

-

The addition of hypochlorous acid is continued until the lithium hydroxide is completely converted to this compound.

-

The resulting solution of this compound can be used directly, or the solid product can be isolated.

-

Isolation of solid this compound can be achieved by concentrating the solution via evaporation at reduced pressure and temperatures between 30°C and 60°C to form a paste or slurry.[6]

-